REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([O:11][CH3:12])[CH:3]=1.Cl.[OH-:14].[K+]>>[CH3:12][O:11][C:4]1[CH:3]=[C:2]([OH:14])[CH:7]=[CH:6][C:5]=1[N+:8]([O-:10])=[O:9] |f:2.3|
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Name
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|
Quantity
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4.68 g
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Type
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reactant
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Smiles
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FC1=CC(=C(C=C1)[N+](=O)[O-])OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
Cl
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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[OH-].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The red solution was cooled to room temperature
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Type
|
EXTRACTION
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Details
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The aqueous solution was extracted three times with ethyl acetate
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Type
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WASH
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Details
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the combined organics were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
|
Removal of the solvent under reduced pressure
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Type
|
CUSTOM
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Details
|
followed by purification by flash column chromatography (1:1 hexane/ethyl acetate)
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1[N+](=O)[O-])O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |